2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4

Overview

Description

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 (2CE-NP-d4) is an organophosphate derivative which is used as a synthetic inhibitor of enzymes involved in the metabolism of lipids and carbohydrates. It is a versatile and useful compound for research in biochemistry and molecular biology.

Scientific Research Applications

Structural Analysis and Chemical Properties

- Studies on heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide show the complex behavior of these molecules in solution, influenced by factors such as temperature and solvent properties. These insights are crucial for understanding the solvation dynamics and molecular interactions of similar acetamide derivatives in various solvents (Krivoruchka et al., 2004).

- The conformation of the N—H bond and geometric parameters in compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide a foundation for predicting the behavior and reactivity of structurally similar acetamides. Such structural analyses aid in designing molecules with desired properties for specific scientific applications (Gowda et al., 2007).

- The formation of bioactive nitrosylated and nitrated derivatives from microbial interactions with phenolic compounds indicates a pathway for the environmental and biological transformation of acetamide derivatives. These reactions can be relevant in the study of biodegradation processes and environmental remediation strategies (Girel et al., 2022).

Applications in Scientific Research

- The density functional theory (DFT) study on the hydrogen bonds of peptide groups in acetamide derivatives, including 2-chloro-N-(4-nitrophenyl) acetamide, highlights the significance of hydrogen bonding in modulating the molecular properties of these compounds. Such studies are pivotal in drug design and the development of materials with specific interaction capabilities (Mirzaei et al., 2010).

- Glycosylation reactions, including those involving phenols in aqueous solutions, are essential for synthesizing biologically active molecules. Research on direct glycosylation using derivatives similar to 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can lead to new methodologies in the synthesis of glycoconjugates and glycomimetics, which are valuable in medicinal chemistry and biotechnology (Qiu & Fairbanks, 2020).

properties

IUPAC Name |

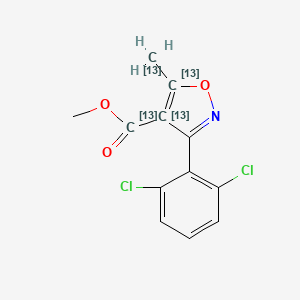

2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJJSPBOFBPXIM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)